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Compound of Interest

Compound Name:

N-[(2,4-

difluorophenyl)methyl]cyclopropan

amine

CAS No.: 926244-58-8

Cat. No.: B2634428 Get Quote

Executive Summary
Ticagrelor (Brilinta/Brilique) represents a paradigm shift in antiplatelet therapy.[1][2] Unlike

thienopyridines (e.g., clopidogrel) which are prodrugs requiring metabolic activation, Ticagrelor

is a cyclopentyltriazolopyrimidine (CPTP) that acts as a direct, reversible P2Y12 receptor

antagonist.[1]

This guide analyzes the evolution of Ticagrelor’s synthesis from early medicinal chemistry

discovery to robust industrial process chemistry. It focuses on the construction of its three

critical pharmacophores: the Triazolopyrimidine Core, the Cyclopentyl Ring (sugar mimic), and

the Cyclopropyl Amine side chain.

Part 1: Retrosynthetic Logic & Pharmacophore
Architecture
The structural complexity of Ticagrelor arises from its design as an ATP analog. To prevent

rapid degradation by nucleotidases while maintaining affinity for the P2Y12 receptor, the labile

ribose-phosphate backbone of ATP was replaced with a stable carbocyclic (cyclopentane) core

and a triazole ring.
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Retrosynthetic Analysis
The industrial synthesis is highly convergent, assembling three distinct "modules" to avoid

linear yield losses.
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Figure 1: Convergent retrosynthetic breakdown of Ticagrelor into three key modules.

Part 2: The Cyclopentyl Core (Sugar Mimic)
Challenge: The core is a chiral cyclopentane ring with four contiguous stereocenters. Early

routes used optical resolution of racemic mixtures, resulting in a maximum 50% yield. Process

Solution: The industrial route utilizes the "Chiral Pool" approach, starting from naturally

abundant D-Ribose.

Synthetic Strategy: D-Ribose to Cyclopentylamine
The transformation of D-Ribose into the carbocyclic core involves a "ring-switching" strategy—

opening the furanose ring and closing it back into a cyclopentane.

Protection: D-Ribose is protected as an acetonide.

Activation: The C4-hydroxyl is activated (tosylate/iodide).

Cyclization: Reductive cyclization (often using Zinc/activators) creates the cyclopentane ring

while preserving stereochemistry.
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Functionalization: The resulting intermediate is converted to the amino-alcohol required for

coupling.

Key Intermediate:(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-

4-yl]oxy]ethanol[3]

Part 3: The Cyclopropyl Amine (CPA) Side Chain
Target:trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. Criticality: This side chain

dictates the potency and selectivity of the drug. The trans stereochemistry is non-negotiable.

Evolution of CPA Synthesis
Feature

Generation 1 (Med
Chem)

Generation 2
(Process)

Generation 3
(Biocatalytic)

Starting Material
Cinnamic Acid

derivative
1,2-Difluorobenzene 3,4-Difluorostyrene

Chiral Source
Oppolzer’s Sultam

(Auxiliary)

CBS Reduction /

Chiral Resolution

Engineered Heme

Proteins

Key Reaction
Curtius

Rearrangement

Cyclopropanation /

Hofmann

Rearrangement

Enzymatic Carbene

Transfer

Scalability
Low (Chromatography

required)

High (Crystallization

driven)

High (Green

Chemistry)

Protocol: Process Synthesis of CPA (Gen 2)
This route relies on constructing the chiral center before cyclization.

Step 1: Friedel-Crafts Acylation React 1,2-difluorobenzene with chloroacetyl chloride (

catalyst) to form 2-chloro-1-(3,4-difluorophenyl)ethanone.

Step 2: Enantioselective Reduction

Reagent: Borane dimethyl sulfide (
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) with (R)-Me-CBS oxazaborolidine catalyst.

Mechanism: The catalyst directs hydride attack to the Re-face of the ketone.

Result: (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (>98% ee).[4]

Step 3: Cyclopropanation & Amidation The chiral alcohol is treated with triethyl

phosphonoacetate and NaH. An intramolecular alkylation forms the cyclopropane ring with high

diastereoselectivity. The ester is hydrolyzed and converted to the amine via Hofmann

rearrangement.
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Figure 2: The industrial route for the Cyclopropyl Amine (CPA) intermediate.

Part 4: Convergent Assembly of Ticagrelor
The final assembly couples the Pyrimidine Core with the two chiral pieces.

Scaffold: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.[5] Note: Early routes used a 5-nitro

scaffold, but the reduction of the nitro group in the presence of the halogenated ring was

hazardous and prone to side reactions (e.g., dechlorination). The modern route often

introduces the amine earlier or uses optimized reduction conditions.

Detailed Protocol: The Triazole Ring Closure & Coupling
1. Pyrimidine-Cyclopentyl Coupling

Reactants: 4,6-dichloro-2-(propylthio)pyrimidine-5-amine + Protected Cyclopentyl Amine.

Conditions: Ethanol/Triethylamine, reflux, 8-10 hours.

Observation: Selective displacement of the chlorine at the 4-position occurs due to steric

direction.
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2. Triazole Ring Formation (The Critical Step)

Reagents: Sodium Nitrite (

) in Acetic Acid (

).

Mechanism: Diazotization of the 5-amino group followed by intramolecular attack by the

adjacent secondary amine nitrogen.

Safety Note: This reaction is exothermic. Temperature control (20-25°C) is vital to prevent

runaway decomposition.

3. Final Coupling with CPA

Reactants: Triazole-pyrimidine intermediate + CPA (HCl salt).

Base: DIPEA (Diisopropylethylamine) or DBU.[1]

Solvent: Acetonitrile or Ethyl Acetate.[6]

Logic: The triazole ring activates the remaining chlorine at C7, making it susceptible to

nucleophilic attack by the CPA amine.

4. Deprotection & Polymorph Control

Reagent: HCl (aq) / Methanol.[7]

Action: Cleaves the acetonide protecting group on the cyclopentyl ring.

Crystallization: The final API is crystallized to Polymorph II, the thermodynamically stable

form used in the drug product.
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Figure 3: Convergent assembly of the final API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2634428#history-and-development-of-ticagrelor-
synthetic-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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